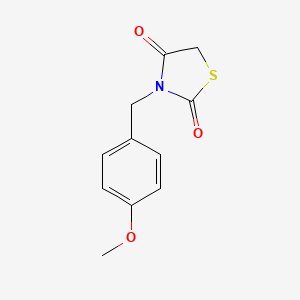

3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione

Übersicht

Beschreibung

3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a methoxybenzyl group attached to the ring. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with thiazolidine-2,4-dione. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Thiazolidinediones, including derivatives like 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione, are primarily known for their role as antidiabetic agents. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. Research indicates that TZD derivatives can significantly lower plasma glucose levels and improve insulin sensitivity in patients with type 2 diabetes mellitus .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. Compounds such as this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been reported to suppress the growth of colon, breast, and prostate cancer cells both in vitro and in vivo . The mechanism often involves the inhibition of topoisomerases, which are essential for DNA replication .

Antimicrobial Activity

The antimicrobial properties of thiazolidinedione derivatives are also noteworthy. Compounds like this compound have demonstrated effectiveness against various bacterial and fungal strains. For example, studies indicate that certain derivatives exhibit significant activity against Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .

Agrochemical Potential

The thiazolidine-2,4-dione scaffold has been explored for its potential as an agrochemical agent. Its ability to inhibit specific enzymes in plant pathogens suggests that derivatives could be developed as fungicides or herbicides . Research into the structural modifications of TZD compounds continues to focus on enhancing their efficacy and specificity against agricultural pests.

Heavy Metal Detection

Thiazolidinediones can serve as reagents in analytical chemistry for detecting heavy metals due to their ability to form stable complexes with metal ions. This application is particularly relevant in environmental monitoring where the detection of contaminants is critical . The sensitivity of these compounds to heavy metals makes them valuable in developing analytical methods for environmental assessments.

Case Study 1: Anticancer Activity

A study conducted by Romagnoli et al. synthesized a series of benzylidene thiazolidine-2,4-dione derivatives and evaluated their anticancer activity against several cell lines including murine leukemia (L1210) and human cervix carcinoma (HeLa). The results showed IC50 values ranging from 0.19 to 3.2 μM, indicating potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

Research by Shaikh et al. synthesized various substituted benzylidene thiazolidine-2,4-diones and tested their antimicrobial activity using broth microdilution assays. Compounds demonstrated effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating their potential as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxybenzylamine: A precursor in the synthesis of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione.

Thiazolidine-2,4-dione: The core structure of the compound.

Other Thiazolidinediones: Compounds with similar structures but different substituents on the thiazolidine ring.

Uniqueness

This compound is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other thiazolidinediones.

Biologische Aktivität

3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its antibacterial, antioxidant, and antidiabetic properties, as well as its potential anticancer effects.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a methoxybenzyl substituent. The synthesis of TZD derivatives typically involves reactions such as the Knoevenagel condensation, which allows for the introduction of various substituents at specific positions on the thiazolidine scaffold.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiazolidine-2,4-dione derivatives. For instance, compounds have shown moderate to significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Significant |

Antioxidant Activity

The antioxidant capacity of TZD derivatives is attributed to their ability to scavenge free radicals. In vitro assays such as DPPH and ABTS tests have demonstrated that these compounds can effectively reduce oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antidiabetic Activity

Thiazolidinediones are primarily known for their role in managing type 2 diabetes mellitus by acting as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). Research indicates that this compound exhibits hypoglycemic effects in animal models.

- In Vivo Studies : In Wistar rats with streptozotocin-induced diabetes, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of TZD derivatives. Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 through mechanisms involving modulation of Bcl-2 family proteins.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 20 | Cell cycle arrest |

Case Studies

- Case Study on Antidiabetic Effects : A study involving male Wistar rats showed that treatment with this compound significantly improved glycemic control without notable side effects typically associated with TZDs.

- Case Study on Anticancer Activity : In vitro experiments revealed that this compound selectively inhibited the growth of breast cancer cells while sparing normal breast cells, indicating its potential for targeted cancer therapy.

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPPYGDEBULXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.